molecular formula C12H16O2 B14589117 3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one CAS No. 61484-16-0

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one

Katalognummer: B14589117
CAS-Nummer: 61484-16-0
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: ALNQRWBZRSRNHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C11H14O2. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a propynyl group attached to a cyclohexenone ring. It is a versatile chemical used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxycyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propynyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the ethoxy, methyl, and propynyl groups.

    3-Ethoxycyclohex-2-en-1-one: Lacks the methyl and propynyl groups.

    6-Methylcyclohex-2-en-1-one: Lacks the ethoxy and propynyl groups.

Uniqueness

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of all three substituents (ethoxy, methyl, and propynyl) on the cyclohexenone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

61484-16-0

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-ethoxy-6-methyl-6-prop-2-ynylcyclohex-2-en-1-one

InChI

InChI=1S/C12H16O2/c1-4-7-12(3)8-6-10(14-5-2)9-11(12)13/h1,9H,5-8H2,2-3H3

InChI-Schlüssel

ALNQRWBZRSRNHQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=O)C(CC1)(C)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.